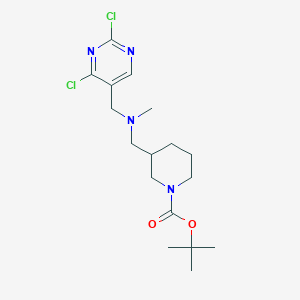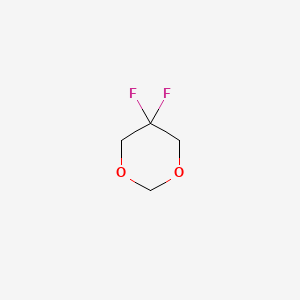
5,5-Difluoro-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-1,3-dioxane is a fluorinated organic compound with the molecular formula C4H6F2O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms and two fluorine atoms at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-1,3-dioxane typically involves the fluorination of 1,3-dioxane derivatives. One common method is the electrophilic fluorination using fluorine gas (F2) in the presence of a solvent like acetonitrile. The reaction is often catalyzed by Brønsted or Lewis acids, which help in the polarization of the F-F bond, facilitating the substitution of hydrogen atoms with fluorine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar methods as described above. The choice of reagents and conditions can vary based on the desired purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Difluoro-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield dioxane oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Difluoro-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 5,5-Difluoro-1,3-dioxane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. This can lead to alterations in enzyme activity, protein interactions, and cellular pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
5,5-Difluoro-1,3-dioxacyclohexane: Similar structure but different ring size, affecting its chemical properties.
1,3-Dithiane: Contains sulfur atoms instead of oxygen, leading to different reactivity and applications.
Uniqueness: 5,5-Difluoro-1,3-dioxane stands out due to its fluorine atoms, which impart unique chemical properties such as increased stability, reactivity, and potential for use in various applications. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
36301-44-7 |
|---|---|
Molekularformel |
C4H6F2O2 |
Molekulargewicht |
124.09 g/mol |
IUPAC-Name |
5,5-difluoro-1,3-dioxane |
InChI |
InChI=1S/C4H6F2O2/c5-4(6)1-7-3-8-2-4/h1-3H2 |
InChI-Schlüssel |
PXPPNGDOJBTCIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COCO1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


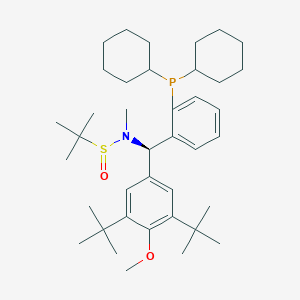
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
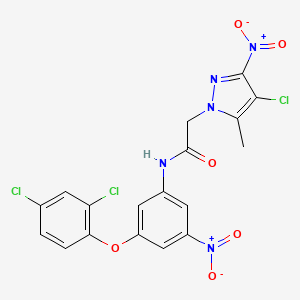
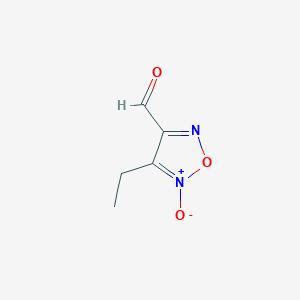
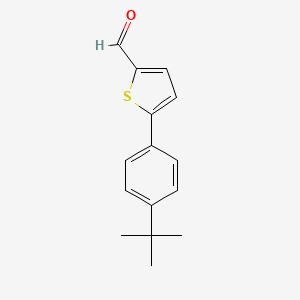
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
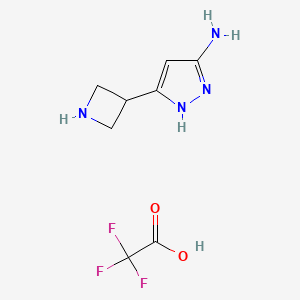
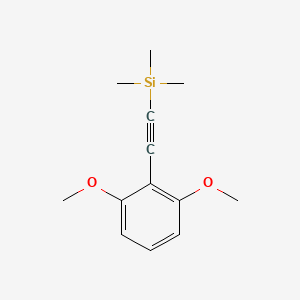
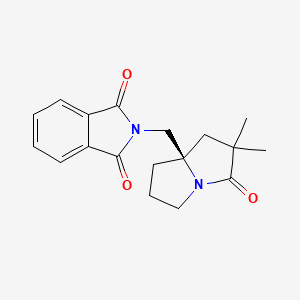
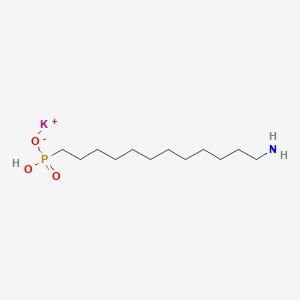
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)
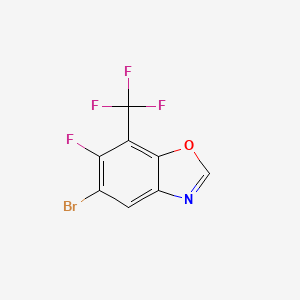
![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
